1-Nitro-1,3,5-triazinane
Description
Structure
3D Structure
Properties
CAS No. |
190895-02-4 |
|---|---|
Molecular Formula |
C3H8N4O2 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
1-nitro-1,3,5-triazinane |
InChI |
InChI=1S/C3H8N4O2/c8-7(9)6-2-4-1-5-3-6/h4-5H,1-3H2 |
InChI Key |
HVEKGVHONRJEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1NCN(CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Nitro 1,3,5 Triazinane
Established Synthetic Pathways for the 1,3,5-Triazinane (B94176) Core
The 1,3,5-triazinane ring, also referred to as a hexahydro-1,3,5-triazine, is the saturated heterocyclic core of the target molecule. Its synthesis is foundational for producing nitro derivatives. Symmetrical 1,3,5-triazines are typically prepared through the trimerization of specific nitriles. wikipedia.org For instance, the cyclotrimerization of aromatic nitriles can yield the triazine ring, though this often requires harsh reaction conditions such as high temperature and pressure. chim.it
A common precursor for many 1,3,5-triazine (B166579) derivatives is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The synthesis of substituted triazines from this precursor involves sequential nucleophilic substitution of the chlorine atoms, a process that requires careful temperature control. mdpi.com The first substitution typically occurs at around 0 °C, with subsequent substitutions requiring higher temperatures. mdpi.com
While many methods focus on the aromatic 1,3,5-triazine, the saturated hexahydro-1,3,5-triazinane structure is often formed through different pathways, such as the condensation of amines and formaldehyde (B43269). The structure of some derivatives, like 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]hexahydro-1,3,5-triazine, has been confirmed to exist exclusively in the hexahydro form, stabilized by strong intramolecular hydrogen bonds. researchgate.net
Strategies for Direct Nitration of 1,3,5-Triazinane Derivatives
Direct nitration is a primary method for introducing nitro groups onto the nitrogen atoms of the 1,3,5-triazinane ring. A prominent example is the synthesis of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a powerful explosive, through the nitrolysis of hexamethylenetetramine. google.com This process involves the direct, one-step liquid phase nitration of hexamethylenetetramine with a nitrating agent. google.com
Another key strategy involves the nitration of N-acetylhexahydro-s-triazines. nih.gov Specifically, Hexahydro-1,3,5-triacetyl-s-triazine (TRAT) can be transformed into RDX through three successive N-nitrations. nih.gov This method highlights the direct electrophilic displacement of acetyl groups with nitro groups on the triazinane core. nih.gov
The formation of polynitromethyl groups on triazine derivatives can also be achieved through the nitration of various 1,3,5-triazine precursors. researchgate.net The choice of nitration medium can significantly influence the final product. For example, the nitration of 2,4-dimethoxy-6-methyl-1,3,5-triazine (B1607329) can yield either 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine or a furazan (B8792606) N-oxide derivative depending on the reaction conditions. researchgate.net
The mechanism of N-nitration is a critical aspect of synthesizing 1-Nitro-1,3,5-triazinane. N-nitration reactions are widely used to synthesize nitramines. nih.gov The process for tertiary amines, such as those in a substituted triazinane ring, has been theoretically investigated. For the N-nitration of N-acetyl tertiary amines, an O-to-N transnitration mechanism has been proposed. nih.gov
This mechanism involves several key steps:
Complex Formation : The reaction begins with the formation of diverse complexes, facilitated by electron transfer. The carbonyl groups (C=O) in N-acetyl tertiary amines are presumed to act as a hinge in this electron transfer process. nih.gov
Electrophilic Displacement : An acetyl-to-nitro electrophilic displacement follows the complex formation, leading to deacetylate. nih.gov
Nitronium Ion : The key electrophile in nitration is the nitronium ion (NO₂⁺). allen.inmasterorganicchemistry.com In typical aromatic nitration, this ion is generated from a mixture of concentrated nitric acid and sulfuric acid. allen.inyoutube.com The nitronium ion then attacks the substrate, leading to the substitution of a hydrogen atom or, in this case, an acetyl group. nih.govmasterorganicchemistry.com
Theoretical studies on the transformation of TRAT into RDX show that the electron transfers are strongly exothermic, and the electrophilic displacements have low activation Gibbs free energies, indicating that the reactions are fast. nih.gov
Reaction conditions play a pivotal role in the synthesis of this compound, affecting both yield and purity.
Nitrating Agent : The choice of nitrating agent is crucial. For the synthesis of 1,3,5-trinitro-1,3,5-triazacyclohexane (RDX), a solution of about 20% to 30% by weight dinitrogen pentoxide (N₂O₅) in 100% nitric acid (HNO₃) is an effective nitrating agent. google.com The traditional "mixed acid" (concentrated HNO₃ and H₂SO₄) is also commonly used to generate the necessary nitronium ion electrophile. allen.in
Temperature : Temperature control is critical for selectivity and safety. The nitrolysis of hexamethylenetetramine is conducted at a low temperature of -20 °C to manage the exothermic nature of the reaction. google.com For the synthesis of substituted 1,3,5-triazines from cyanuric chloride, the temperature is carefully increased in stages to control the sequential substitution of chlorine atoms. mdpi.comnih.gov
Solvents and Phases : The reaction medium can influence the outcome. In an improved synthesis of RDX, the reaction is carried out under a separate chlorinated hydrocarbon phase, which facilitates an easier and more economical scale-up and results in a purer product. google.com
Catalysts : While not always required for nitration itself, catalysts can be important in the synthesis of the triazinane precursor. For example, Lewis acids supported on silica (B1680970) gel have been shown to be effective catalysts for the cyclotrimerization of nitriles to form 1,3,5-triazines. chim.it
Stepwise Synthetic Approaches to this compound via Precursor Modification
Stepwise synthesis involves the creation of a modified 1,3,5-triazinane precursor, which is then converted to the final nitro compound. This approach allows for greater control over the final structure. A prime example is the Bachman process for preparing RDX, which is a two-step procedure. google.com
A more direct precursor modification is the nitration of hexahydro-1,3,5-triacetyl-s-triazine (TRAT). nih.gov In this method, the triazinane core is first functionalized with acetyl groups, which are subsequently displaced by nitro groups during nitration. This stepwise approach is a key strategy for producing highly nitrated triazinanes like RDX. nih.gov
Another example involves the synthesis of 1,3-Dinitro-5-nitroso-1,3,5-triazinane. This compound can be synthesized through the nitration of triazine derivatives like hexamethylenetetramine using nitric acid and sodium nitrite (B80452), where a nitroso group is introduced alongside nitro groups. smolecule.com The synthesis of various substituted 1,3,5-triazines often starts with cyanuric chloride, which is sequentially functionalized with different nucleophiles before any potential nitration step. mdpi.comnih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3,5-triazine derivatives to create more efficient, economical, and environmentally friendly processes. nih.govnih.gov Traditional methods often involve harsh conditions, long reaction times, and toxic solvents. chim.itnih.gov
Modern sustainable methods include:
Microwave-Assisted Synthesis : Microwave irradiation has proven to be an effective tool for accelerating the synthesis of 1,3,5-triazines. It can significantly shorten reaction times from hours to minutes, reduce energy consumption, and often leads to higher yields and cleaner reactions. chim.itmdpi.com Microwave conditions have been successfully used to synthesize various mono-, di-, and trisubstituted triazines. mdpi.com
Sonochemistry (Ultrasound-Assisted Synthesis) : The use of ultrasonic irradiation is another green approach that can dramatically improve reaction rates and yields. mdpi.comnih.gov Sonochemical protocols for synthesizing 1,3,5-triazine derivatives have been developed that allow reactions to be completed in as little as 5 minutes with yields often exceeding 75%. nih.govnih.gov A significant advantage of this method is the ability to use water as a solvent, which is environmentally benign. nih.gov
Solvent-Free Conditions : Conducting reactions without a solvent is a core principle of green chemistry. Methodologies for the cyclotrimerization of nitriles to form 1,3,5-triazines have been developed that proceed in the absence of a solvent, providing a clean, economical, and safe procedure. chim.it
Phase-Transfer Catalysis (PTC) : In conjunction with green techniques, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the transfer of reagents between different phases (e.g., aqueous and organic), leading to faster and more selective reactions. mdpi.com
Analysis using green chemistry metrics has shown that a sonochemical method for synthesizing 1,3,5-triazine derivatives can be significantly "greener" than classical heating methods. nih.govnih.gov
Comparative Analysis of Synthetic Yields and Purity Profiles for this compound
The efficiency of synthesizing 1,3,5-triazinane derivatives varies significantly with the chosen methodology. Green chemistry approaches have demonstrated marked improvements in both reaction time and yield compared to conventional methods.
| Synthetic Method | Typical Reagents/Conditions | Reaction Time | Yield (%) | Purity Profile |
| Conventional Heating | Reflux in organic solvents (e.g., ethanol) | 4–6 hours | ~69% | Often requires significant purification. mdpi.com |
| Microwave-Assisted | Sodium carbonate, TBAB, DMF, 150 °C | 2.5 minutes | 54–87% | Generally provides high-purity products. mdpi.com |
| Sonochemical (Ultrasound) | Water, sodium carbonate, TBAB | 5 minutes | >75% | High-purity products obtained. nih.govnih.gov |
| Bachman Process (for RDX) | Nitric acid, acetic anhydride, NH₄NO₃ | Not specified | ~70% | Product contains ~10% impurities (e.g., HMX). google.com |
| Direct Nitrolysis (for RDX) | N₂O₅ in 100% HNO₃, -20 °C | Not specified | Not specified | Produces high technical purity with no HMX contaminant. google.com |
As the table indicates, modern techniques like microwave and ultrasound-assisted synthesis offer substantial advantages. For example, a sonochemical protocol using water as a solvent can achieve yields over 75% in just 5 minutes. nih.gov This is a significant improvement over conventional heating methods that may require several hours of reflux and result in lower yields. mdpi.com Microwave-assisted synthesis also provides high yields in a very short time frame. mdpi.com For the highly specialized synthesis of 1,3,5-trinitro-1,3,5-triazinane (RDX), the direct nitrolysis method offers a superior purity profile compared to the older Bachman process, avoiding the formation of significant contaminants. google.com
Chemical Reactivity and Reaction Mechanisms of 1 Nitro 1,3,5 Triazinane
Electrophilic and Nucleophilic Reactions of the 1-Nitro-1,3,5-triazinane Moiety
The reactivity of the this compound moiety towards electrophiles and nucleophiles is dictated by the electronic properties of the saturated triazinane ring and the influence of the N-nitro group.
Nucleophilic Reactions: The hexahydro-1,3,5-triazine ring is known to be susceptible to nucleophilic attack, often leading to ring-opening. researchgate.netresearchgate.net This reactivity stems from the polarized C-N bonds and the nature of the ring as a masked form of formaldehyde (B43269) and amine synthons. The presence of an N-nitro group, a strong electron-withdrawing group, is expected to further increase the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. In related aromatic 1,3,5-triazine (B166579) systems, such as 2,4,6-trichloro-1,3,5-triazine, sequential nucleophilic substitution of the chlorine atoms is a well-established synthetic strategy. arkat-usa.orgnih.gov While this compound lacks such leaving groups on its carbon atoms, strong nucleophiles under forcing conditions could potentially induce ring cleavage.
Electrophilic Reactions: The lone pairs of electrons on the ring nitrogen atoms at the 3- and 5-positions would be the primary sites for electrophilic attack. However, the powerful electron-withdrawing effect of the N1-nitro group reduces the basicity and nucleophilicity of these adjacent nitrogen atoms. Consequently, electrophilic reactions on the ring nitrogens of this compound are expected to be less favorable compared to those on a non-nitrated hexahydro-1,3,5-triazine. Standard electrophilic aromatic substitution reactions are not applicable as the ring is saturated and not aromatic. youtube.comyoutube.com
Ring Transformation and Rearrangement Mechanisms involving this compound
The 1,3,5-triazinane (B94176) ring system can undergo significant transformations, including ring-opening and rearrangement, particularly under energetic conditions or in the presence of reactive species.
Ring-Opening and Recyclization: The 1,3,5-triazinane ring can act as a synthon in various chemical transformations. It is known that 1,3,5-triazines can undergo ring-opening when treated with nucleophilic reagents. researchgate.net For instance, substituted 1,3,5-triazinanes have been used in catalyzed tandem cyclization reactions, acting as C-N or C-N-C-N synthons to generate different annulated heterocyclic products. researchgate.net This suggests that this compound could potentially react with suitable nucleophiles to yield linear intermediates that might subsequently cyclize to form other heterocyclic systems.
Rearrangement Mechanisms: A potential rearrangement pathway for this compound is the nitro-nitrite isomerization (N-NO₂ → N-ONO). This rearrangement is a key initial step in the photochemical decomposition of the related compound RDX. uhmreactiondynamics.org This process involves the migration of an oxygen atom from the nitro group to the nitrogen atom it is attached to, forming a nitrite (B80452) intermediate. This intermediate is generally less stable and can lead to subsequent bond cleavage and degradation of the molecule. While rearrangements involving the migration of nitro groups on aromatic rings are known, the nitro-nitrite isomerization is a more probable pathway for a saturated nitramine like this compound. uhmreactiondynamics.orgrsc.org
Degradation Pathways and Mechanistic Intermediates of this compound
The degradation of this compound can be initiated by microbial action, photolysis, or electron bombardment. The pathways are largely extrapolated from extensive studies on RDX, where the initial steps often involve modification of one of the three nitro groups.
Biodegradation: Under anaerobic conditions, the primary degradation pathway for nitramines like RDX involves the sequential reduction of the nitro groups to their corresponding nitroso (-NO) derivatives. osti.govnih.gov By analogy, this compound would likely be reduced to 1-Nitroso-1,3,5-triazinane. Studies on the degradation of RDX show the formation of hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), followed by hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), and hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145) (TNX). nih.govmdpi.comnih.gov Subsequent steps involve ring cleavage, leading to the formation of smaller molecules. For example, the degradation of MNX, a close analogue to a reduced form of this compound, yields products such as formaldehyde (HCHO), methanol (B129727) (CH₃OH), and nitrous oxide (N₂O). nih.govnih.gov
Aerobic degradation pathways often involve an initial denitration step (loss of the -NO₂ group) followed by ring cleavage. researchgate.netmdpi.com This can lead to the formation of linear intermediates such as 4-nitro-2,4-diazabutanal (B1242943) (NDAB) and methylenedinitramine, although the direct analogue for a mono-nitro compound is not specified in the literature. mdpi.commdpi.com
Photochemical and Electron-Induced Degradation: The primary events in the photochemical decomposition of RDX are N-NO₂ bond homolysis (cleavage) and nitro-nitrite isomerization. uhmreactiondynamics.org These initial steps lead to the destabilization of the ring and the formation of a cascade of cyclic and acyclic products, including nitrogen oxides (NO, N₂O), CO₂, and various nitrogen-containing organic fragments. uhmreactiondynamics.orgacs.org It is highly probable that this compound would follow a similar initial degradation path upon exposure to UV light or energetic electrons.
| Pathway | Initiating Step | Key Intermediates | Final Products (Examples) | Source Analogy |
|---|---|---|---|---|
| Anaerobic Biodegradation | Reduction of Nitro Group | 1-Nitroso-1,3,5-triazinane | Formaldehyde, Methanol, N₂O | osti.govnih.govnih.gov |
| Aerobic Biodegradation | Denitration | Unstable acyclic intermediates | Formaldehyde, CO₂, Nitrite | mdpi.comnih.govresearchgate.net |
| Photochemical Decomposition | N-NO₂ Bond Fission / Nitro-Nitrite Isomerization | Ring-cleaved radicals, N-ONO isomer | NO, N₂O, CO₂, H₂O | uhmreactiondynamics.org |
Derivatization Chemistry of this compound and Analogues
The synthesis of this compound derivatives and analogues can be achieved through various routes, typically involving the formation of the hexahydro-1,3,5-triazine ring followed by nitration, or by building the ring from already functionalized precursors.
Synthesis via Nitrolysis: A common method for producing N-nitro compounds is through nitrolysis. The synthesis of RDX is achieved by the nitrolysis of hexamethylenetetramine. google.com Similarly, the nitrolysis of N-acyl substituted hexahydro-1,3,5-triazines can be controlled to produce mononitramine, dinitramine, and trinitramine products depending on the reaction conditions. researchgate.net This indicates a viable pathway for synthesizing this compound or its C-substituted analogues by starting with an appropriate tri-substituted hexahydro-1,3,5-triazine and performing a controlled nitrolysis to replace one substituent with a nitro group.
Synthesis via Condensation: Hexahydro-1,3,5-triazines are generally formed by the condensation of an aldehyde with a primary amine or ammonia (B1221849). wikipedia.org To create analogues of this compound, one could use substituted amines or aldehydes in the initial ring-forming reaction. Subsequent nitration would then yield the desired derivatized product. For example, condensing a substituted amine with formaldehyde would yield an N,N',N''-trisubstituted hexahydro-1,3,5-triazine, which could then be subjected to partial nitrolysis.
Derivatization of Analogues: A wide variety of substituted 1,3,5-triazines can be synthesized, which can serve as precursors to saturated, nitrated analogues. researchgate.netrsc.orgresearchgate.net For instance, 2,4,6-trichloro-1,3,5-triazine is a versatile starting material for introducing various nucleophiles onto the triazine ring. arkat-usa.org While these reactions produce aromatic triazines, subsequent reduction of the ring and controlled nitration could offer a pathway to diverse this compound analogues.
| Method | Description | Example Reaction | Reference |
|---|---|---|---|
| Condensation | Formation of the hexahydro-1,3,5-triazine ring from an amine and formaldehyde. | 3 CH₂O + 3 RNH₂ → (CH₂NR)₃ + 3 H₂O | wikipedia.org |
| Controlled Nitrolysis | Stepwise replacement of N-substituents (e.g., acyl groups) with nitro groups. | Triacyl-triazinane + TFAN → Mono/Di/Trinitramine | researchgate.net |
| Nucleophilic Substitution (on precursor) | Functionalization of an aromatic triazine precursor (e.g., TCT) prior to ring reduction and nitration. | TCT + 3 NuH → Tri(nucleophile)-triazine | arkat-usa.org |
Structural Elucidation and Advanced Spectroscopic Characterization of 1 Nitro 1,3,5 Triazinane
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in 1-Nitro-1,3,5-triazinane Structural Analysis
Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, have not been reported in the available literature. While NMR spectroscopy is a principal technique for the structural elucidation of 1,3,5-triazine (B166579) derivatives, studies have focused on more complex or polysubstituted analogues.
Infrared and Raman Spectroscopic Investigations of this compound Vibrational Modes
Detailed Infrared (IR) and Raman spectroscopic data, which would identify the characteristic vibrational modes of the this compound molecule (such as N-NO₂ stretching, ring vibrations, and CH₂ group modes), are not available. Research has extensively covered the vibrational spectra of RDX and other energetic materials, but not the mono-nitro derivative.
Mass Spectrometric Approaches for Precise Molecular Characterization of this compound
There are no published mass spectra or fragmentation pattern analyses specifically for this compound. Such data would be crucial for confirming its molecular weight and understanding its gas-phase chemistry, but studies have focused on the decomposition products of RDX or the characterization of other triazine compounds.
X-ray Crystallographic Studies of this compound and its Derivatives
A crystal structure for this compound has not been determined or reported. X-ray crystallography provides definitive information on the solid-state conformation, bond lengths, and bond angles, but this analysis has not been performed or published for this specific compound.
Analysis of Crystal Packing and Intermolecular Interactions in this compound
Without a determined crystal structure, an analysis of the crystal packing and specific intermolecular interactions (such as hydrogen bonds or van der Waals forces) for this compound cannot be conducted. Studies on related nitro compounds show that intermolecular contacts like C–H···O and NO₂···NO₂ interactions are significant in stabilizing crystal lattices, but this cannot be specifically applied to the target compound without experimental data. researchgate.net
Polymorphism in this compound Crystal Structures
There is no information regarding the existence of polymorphs for this compound. The study of polymorphism is critical for understanding the physical properties of molecular solids, but such investigations have not been reported for this compound.
Computational and Theoretical Studies on 1 Nitro 1,3,5 Triazinane
Quantum Chemical Investigations of 1-Nitro-1,3,5-triazinane Electronic Structure
Quantum chemical methods are employed to elucidate the electronic distribution and bonding characteristics within a molecule. For this compound, these studies would typically involve density functional theory (DFT) calculations, which have been shown to provide a good balance between accuracy and computational cost for similar energetic materials.
Key aspects of the electronic structure that would be investigated include:
Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: Mapping the electron density would reveal the locations of electron-rich and electron-poor regions. The nitro group is a strong electron-withdrawing group, and its effect on the electron density of the triazinane ring would be a key point of interest.
Mulliken and Natural Bond Orbital (NBO) Analysis: These analyses provide insights into the partial atomic charges and the nature of the chemical bonds. For this compound, this would quantify the charge distribution across the molecule and the strength and polarity of the N-N and C-N bonds.
For comparison, studies on related nitro derivatives of 1,3,5-triazine (B166579) have utilized DFT methods to understand structural factors influencing stability. researchgate.net These investigations have shown that the presence of electron-withdrawing nitro groups significantly impacts the bond lengths and angles of the triazine ring. researchgate.net
Conformational Analysis and Energetics of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org The 1,3,5-triazinane (B94176) ring is not planar and can adopt several conformations, with the chair and boat forms being the most common. The orientation of the nitro group (axial vs. equatorial) further increases the number of possible conformers.
Theoretical studies would aim to:
Identify Stable Conformers: By calculating the potential energy surface of the molecule, researchers can identify the geometries that correspond to energy minima. These represent the stable conformers of this compound.
Determine Relative Energies: The relative energies of the different conformers would be calculated to determine the most stable (lowest energy) conformation. For the related RDX molecule, numerous possible conformations exist due to the flexibility of the ring and the orientation of the nitro groups. aip.org
Calculate Rotational Barriers: The energy barriers for rotation around the C-N and N-N bonds would be determined. These barriers provide information about the flexibility of the molecule and the ease of interconversion between different conformers. Studies on other 1,3,5-triazine derivatives have measured these rotational barriers, which were found to be in the range of 11.7 to 14.7 kcal/mol. mdpi.com
| Conformer Type | Nitro Group Orientation | Relative Stability |
| Chair | Axial | Potentially less stable due to steric hindrance |
| Chair | Equatorial | Potentially more stable |
| Boat | Axial/Equatorial | Generally less stable than chair conformations |
Note: This table represents expected trends based on general principles of conformational analysis. Specific computational data for this compound is required for quantitative assessment.
Theoretical Studies on Reaction Pathways and Transition States involving this compound
A critical application of computational chemistry in the study of energetic materials is the investigation of their decomposition mechanisms. Theoretical studies can map out the potential energy surface for various reaction pathways, identify transition states, and calculate activation energies. For this compound, this would likely focus on the initial steps of thermal decomposition.
Potential decomposition pathways to be investigated would include:
N-NO2 Bond Homolysis: The cleavage of the N-NO2 bond is a common initial step in the decomposition of nitramines. researchgate.net Computational studies would calculate the bond dissociation energy (BDE) for this process.
Ring Opening: The cleavage of the C-N bonds within the triazinane ring is another possible decomposition route.
Concerted Mechanisms: More complex, concerted reactions involving the simultaneous breaking and forming of multiple bonds could also be explored.
By calculating the energy profile for each pathway, the most likely decomposition mechanism can be predicted. For instance, in related polynitromethyl-1,3,5-triazines, the homolytic cleavage of a C-NO2 bond has been proposed as a primary decomposition channel based on kinetic data analysis. researchgate.net
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a system of molecules. This allows for the investigation of properties of the condensed phase, such as the crystal structure and its behavior under different conditions.
MD simulations of this compound could be used to:
Predict Crystal Structure: By simulating the packing of molecules, it is possible to predict the most stable crystal lattice.
Simulate Thermal Behavior: MD simulations can be used to study the response of the material to changes in temperature, including the simulation of melting. For RDX, MD simulations have been used to investigate its melting mechanism. aip.orgresearchgate.net
Investigate Response to External Stimuli: The behavior of the material under pressure or shock can be simulated to understand the initial events leading to detonation.
The development of an accurate force field is crucial for reliable MD simulations. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For RDX, several nonreactive force fields have been developed to model its crystalline properties. aip.org
Bond Dissociation Energies and Intramolecular Stability Prediction for this compound
The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. The weakest bond in a molecule is often the site where decomposition initiates. Therefore, calculating the BDEs of all the bonds in this compound is a key step in predicting its stability.
Computational methods, particularly DFT, are widely used to calculate BDEs. For this compound, the BDE of the N-NO2 bond would be of particular interest, as this is often the trigger linkage in nitramine explosives. A comparison of the BDE of the weakest bond with the impact sensitivity has been shown to be an important factor in understanding the initiation of detonation for other nitro explosives. researchgate.net
| Bond | Expected Relative BDE | Implication for Stability |
| N-NO2 | Lowest | Likely initiation site for decomposition |
| C-N (ring) | Higher | Ring structure is relatively stable |
| C-H | Highest | Generally strong and less likely to break initially |
Note: This table provides a qualitative prediction based on the known chemistry of similar compounds. Actual BDE values would need to be calculated using quantum chemical methods.
Advanced Analytical Methodologies for 1 Nitro 1,3,5 Triazinane Research
Chromatographic Techniques for Separation and Purity Assessment of 1-Nitro-1,3,5-triazinane
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the standard for the separation and analysis of cyclic nitramine compounds. These methods are crucial for assessing the purity of synthesized compounds and for quantifying their presence in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common procedure for the analytical separation of RDX and its metabolites. nih.gov The advantage of HPLC is its operation at ambient temperatures, which prevents the thermal degradation of thermally sensitive nitramine compounds. nih.gov
For the analysis of nitramines, reversed-phase HPLC is typically employed. This involves a nonpolar stationary phase (like C18 or CN bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities.
Commonly used detectors for the analysis of nitramines include:
Ultraviolet (UV) Detection: Many nitramine compounds possess chromophores that absorb UV light, making UV detection a straightforward and robust method for quantification. nih.govcdc.gov
Electrochemical Detector (ED): This detector offers good reliability and low detection limits for certain nitramines. nih.gov
Thermal Energy Analyzer (TEA): This detector is highly selective for nitroso compounds and provides excellent selectivity and sensitivity. nih.govcdc.gov
The table below summarizes typical HPLC conditions used for the analysis of RDX and its degradation products, which would serve as a starting point for developing a method for this compound. researchgate.netdtic.mil
| Parameter | Condition 1 | Condition 2 |
| Column | Supelcosil LC-CN (4.6 mm x 25 cm) | Reversed-phase C18 |
| Mobile Phase | Methanol (B129727)/Water Gradient | Isocratic Methanol/Water |
| Gradient | 30% MeOH for 8 min, then linear gradient to 65% MeOH over 12 min | 20% Methanol in Water |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detector | UV (254 nm) | UV |
| Temperature | 35°C | Ambient |
Gas Chromatography (GC): Gas chromatography is another separation technique that can be used for nitramine analysis. However, its application is limited by the thermal stability and volatility of the analytes. cdc.gov Given that many nitramines can decompose at the high temperatures required for GC analysis, HPLC is often the preferred method. nih.gov When used, GC is often coupled with sensitive detectors like an Electron Capture Detector (ECD), which is sensitive to halogenated compounds and nitro groups. nih.gov
Hyphenated Techniques in Comprehensive this compound Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of analytes in complex mixtures. saspublishers.comasdlib.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly selective and sensitive technique that combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry. saspublishers.com This technique is invaluable for identifying unknown metabolites and degradation products of parent compounds. asm.org In the context of this compound analysis, LC-MS would be the method of choice for confirming the identity of the compound in a sample, especially at trace levels.
The interfacing of LC with MS often involves techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generate ions from the eluting analytes that can then be analyzed by the mass spectrometer. asdlib.org For instance, LC-MS with negative electrospray ionization has been successfully used to identify key intermediates in the biodegradation of RDX. asm.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification for volatile and thermally stable compounds. cdc.gov While less commonly used for intact nitramines due to thermal lability, it can be employed for the analysis of more volatile degradation products. researchgate.net It has been used to identify gaseous metabolites like nitrous oxide during the biodegradation of RDX by analyzing the headspace of a sample. researchgate.net
The combination of different analytical techniques, such as LC-MS, GC-MS, and capillary electrophoresis, is often necessary to confirm the identity of intermediates during the biodegradation of complex molecules like RDX. asm.org
Development of Novel Spectroscopic Probes for this compound Detection
The development of novel spectroscopic probes offers the potential for rapid, sensitive, and selective detection of nitramine compounds. Much of the research in this area has focused on the detection of prevalent explosives like RDX.
Fluorescence-Based Probes: One promising area of research is the development of fluorescent probes. The detection mechanism often relies on the quenching of fluorescence upon interaction of the probe with the nitro-containing analyte. Theoretical studies have investigated the sensing mechanism of fluorescent probes for nitramine explosives, suggesting that the interaction may involve the photodegraded radical nitro dioxide (NO₂) from the nitramine. acs.orgnih.gov The recognition can occur via a hydrogen abstraction reaction by the NO₂ radical, leading to a change in the fluorescence properties of the probe, often through a photoinduced electron transfer (PET) process. acs.orgnih.gov While these probes are typically designed for highly nitrated compounds, the underlying principles could be adapted for the detection of mono-nitro compounds like this compound.
Other Spectroscopic Techniques: Other advanced spectroscopic techniques have been explored for the detection of nitramine explosives, though their application for a specific compound like this compound is not documented. These include:
Terahertz (THz) Spectroscopy: This technique probes the low-frequency vibrational modes of molecules and has been used to obtain characteristic spectra for nitramines like RDX. researchgate.netmdpi.com
Ion Mobility Spectrometry (IMS): IMS is a rapid and sensitive technique for detecting trace amounts of explosives by separating ions based on their mobility in a carrier gas. mdpi.com
Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is an atomic emission spectroscopy technique that can be used for the elemental analysis of explosives. researchgate.net
The development of specific probes and spectroscopic methods for this compound would likely depend on the specific analytical challenges and the matrix in which the compound needs to be detected.
Chemical Applications and Advanced Concepts Involving 1 Nitro 1,3,5 Triazinane
1-Nitro-1,3,5-triazinane as a Precursor in Organic Synthesis
There is a lack of published research specifically detailing the use of this compound as a precursor in organic synthesis. In principle, its structure suggests potential reactivity at several sites. The secondary amine positions within the triazinane ring could be susceptible to further substitution, allowing for the introduction of additional functional groups. The nitro group itself could potentially be reduced to an amino group, which could then serve as a handle for further synthetic transformations. However, without experimental data, the viability and efficiency of such reactions remain undetermined.
The broader class of nitro derivatives of 1,3,5-triazine (B166579) has been reviewed, with a focus on C-nitrotriazines, nitraminotriazines, and nitroalkyltriazines. These reviews primarily discuss the synthesis of these compounds, rather than their subsequent use as synthetic precursors.
Mechanistic Aspects of Energy Release in Nitro-Triazinane Systems
The mechanistic aspects of energy release in nitro-triazinane systems have been almost exclusively studied for 1,3,5-Trinitro-1,3,5-triazinane (RDX). These studies provide a framework for understanding how such compounds decompose and release energy. Key pathways identified for RDX include the initial cleavage of the N-NO2 bond and the concerted ring fission.
Exploration of this compound in the Context of High-Nitrogen Material Chemistry Concepts
High-nitrogen materials are sought after for their potential as high-energy density materials, where the energy release is primarily derived from the formation of stable dinitrogen (N2) gas. The nitrogen content and the heat of formation are critical parameters in this context.
While this compound is a nitrogen-rich compound, its exploration within the field of high-nitrogen materials is not documented. Its potential as an energetic material would be limited by the single nitro group, which acts as the primary energetic functional group. The majority of research in this area focuses on compounds with a higher nitrogen-to-carbon ratio and a greater number of energetic functionalities, such as multiple nitro, azide, or tetrazole groups attached to the triazine or triazinane core.
Theoretical Frameworks for Designing Novel Triazinane-Based Functional Materials
Theoretical and computational chemistry plays a crucial role in the design of new functional materials, including energetic materials. These studies can predict properties such as heat of formation, density, detonation velocity, and stability, guiding synthetic efforts towards promising candidates.
While theoretical studies have been conducted on various nitro-substituted 1,3,5-triazines, specific computational investigations focusing on this compound are not found in the surveyed literature. A theoretical framework for designing novel materials based on this specific molecule would first require detailed computational characterization of the parent molecule itself. This would involve determining its optimized geometry, electronic structure, and vibrational frequencies. Subsequently, in silico modifications, such as the introduction of various functional groups onto the triazinane ring, could be explored to predict their impact on desired properties. However, without foundational experimental or computational data on the parent compound, such a framework remains hypothetical.
Future Research Directions and Unaddressed Challenges in 1 Nitro 1,3,5 Triazinane Chemistry
Emerging Synthetic Strategies for 1-Nitro-1,3,5-triazinane and its Complex Analogues
The synthesis of this compound and its more complex analogues presents a significant challenge, primarily centered on achieving selective functionalization and ensuring process safety. Future research is expected to pivot towards more sustainable and efficient synthetic methodologies.
Green Chemistry Approaches: Traditional synthesis of energetic materials often involves hazardous reagents and solvents, generating significant waste. nih.gov The application of green chemistry principles is a paramount future direction. researchgate.netmit.edu Methodologies such as microwave-assisted synthesis and sonochemistry (ultrasound-assisted synthesis) are emerging as powerful tools. jetir.orgmdpi.com These techniques can dramatically reduce reaction times, improve yields, and often allow for the use of more environmentally benign solvents, such as water. nih.gov For instance, sonochemical methods have been shown to be significantly "greener" than classical heating for the synthesis of other 1,3,5-triazine (B166579) derivatives. nih.gov The development of solvent-free reaction conditions, potentially using mechanochemistry or solid-supported catalysts, represents another key area for innovation. jetir.orgchim.it
Synthesis of Complex Analogues: The 1,3,5-triazinane (B94176) scaffold allows for the introduction of various functional groups to tune the compound's properties. researchgate.netrsc.org A significant challenge lies in the controlled, sequential substitution on the triazine ring. nih.gov Future strategies will likely focus on developing novel catalysts and protecting group chemistries to selectively introduce different functionalities alongside the nitro group. This could lead to the creation of a library of complex analogues with tailored thermal stability, sensitivity, and energetic performance. Research into nitrogen-rich fused-ring systems incorporating the nitrotriazinane structure could also yield next-generation energetic materials with an optimal balance of energy and safety. acs.org
| Synthetic Strategy | Key Advantages | Challenges | Potential Application for this compound |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. mdpi.com | Scale-up, potential for localized overheating, specialized equipment. | Accelerate nitration and substitution reactions. |
| Sonochemistry | Shorter reaction times, use of aqueous media, high energy efficiency. nih.gov | Specialized equipment, potential for radical side reactions. | Enable low-temperature synthesis, improving safety. |
| Solvent-Free/Mechanochemistry | Reduced waste, clean and economical procedures, enhanced safety. chim.it | Substrate compatibility, reaction monitoring, scale-up. | Minimize hazardous solvent use in synthesis and purification. |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety for hazardous reactions, easy scale-up. | Equipment cost, potential for clogging. | Safer handling of nitration steps and energetic intermediates. |
Advanced Computational Models for Predicting this compound Reactivity and Properties
Computational chemistry offers a powerful, cost-effective, and safe alternative to experimental studies for screening new energetic materials. researchgate.net For this compound, advanced computational models are crucial for understanding its fundamental properties and predicting its behavior.
Quantum Chemical Methods: Density Functional Theory (DFT) is a cornerstone for studying the geometric and electronic structures, thermodynamic properties, and detonation performance of nitro-substituted triazines. mdpi.comnih.gov Future work should involve systematic DFT studies on this compound and its potential isomers and conformers to establish baseline data on their stability and energetic potential. nih.gov A key challenge is selecting the appropriate functional and basis set to accurately model these complex systems. nih.gov High-level ab initio methods, though computationally expensive, can be used to benchmark DFT results and provide highly accurate predictions of properties like impact sensitivity through vibrational energy transfer models. researchgate.netrsc.org
Reactive Molecular Dynamics: To understand the decomposition mechanisms, which are fundamental to the safety and performance of energetic materials, reactive force fields like ReaxFF are indispensable. mdpi.compsu.edu ReaxFF molecular dynamics simulations can model the chemical reactions involved in thermal decomposition and detonation at an atomic level. mdpi.comresearchgate.net A significant unaddressed challenge is the development and validation of accurate ReaxFF parameters specifically for the this compound system. These simulations can provide insights into the initial bond-breaking events, the formation of intermediate species, and the final products of decomposition.
Machine Learning and High-Throughput Screening: The integration of machine learning (ML) with quantum chemical calculations enables high-throughput virtual screening of novel energetic material candidates. mdpi.com ML models can be trained on datasets of known energetic compounds to predict properties such as density, heat of formation, and detonation velocity for newly designed analogues of this compound, drastically accelerating the discovery process. mdpi.com
| Computational Model | Predicted Properties | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Geometric and electronic structure, thermodynamic properties (heat of formation), bond dissociation energies, detonation performance. nih.gov | Provides fundamental understanding of stability, energy content, and sensitivity. |
| Ab Initio Methods | Highly accurate energetic and vibrational properties, impact sensitivity prediction. rsc.org | Offers a way to rank sensitivity and guide the design of safer analogues. |
| Reactive Force Field (ReaxFF) MD | Decomposition pathways, reaction kinetics, ignition mechanisms under shock or thermal stress. mdpi.compsu.edu | Simulates thermal decomposition and detonation, revealing safety characteristics. |
| Machine Learning (ML) Models | Crystal density, detonation velocity, heat of formation, impact sensitivity. mdpi.com | Enables rapid screening of large virtual libraries of complex analogues. |
Novel Spectroscopic and Analytical Techniques for In Situ Monitoring of this compound Reactions
The ability to monitor chemical reactions in real-time is critical for optimizing reaction conditions, ensuring safety, and understanding reaction mechanisms. For energetic compounds like this compound, in situ monitoring is particularly challenging but offers immense benefits.
Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for in situ analysis because they provide detailed information about molecular structure and functional groups. spectroscopyonline.comazooptics.com Future research should focus on developing fiber-optic probes compatible with the harsh conditions of nitration reactions. spectroscopyonline.com These probes would allow for the real-time tracking of reactant consumption, intermediate formation, and product yield without the need for sampling. Surface-enhanced Raman spectroscopy (SERS) could offer the high sensitivity needed to detect trace intermediates in the reaction mixture. nih.govresearchgate.net
Mass Spectrometry: Advanced mass spectrometry techniques, particularly those with soft ionization methods, could be coupled with reaction systems for online monitoring. A significant challenge is the thermal instability of many energetic compounds and their intermediates. chemicke-listy.cz Techniques like electrospray ionization mass spectrometry (ESI-MS) could potentially be adapted for the direct analysis of reaction aliquots, providing rapid identification of species in solution, as has been demonstrated for related triazine compounds. nih.gov
Emerging Spectroscopic Methods: Other advanced spectroscopic methods hold promise for the analysis of energetic materials. researchgate.net Terahertz (THz) spectroscopy can probe the collective vibrational modes of crystalline materials and could be used to monitor the crystallization process or detect polymorphic transitions of the final product. mdpi.com Laser-induced breakdown spectroscopy (LIBS) offers rapid elemental analysis and could be adapted for at-line or online monitoring of reaction purity. researchgate.netmdpi.com The primary challenge for these novel techniques is the development of robust calibration models and instrumentation suitable for a chemical reaction environment.
| Technique | Information Provided | Advantages for Energetic Compound Analysis | Challenges |
|---|---|---|---|
| FT-IR Spectroscopy | Functional group analysis, concentration of species. azooptics.com | Non-destructive, rich chemical information. spectroscopyonline.com | Water interference, probe fouling. |
| Raman Spectroscopy | Molecular vibrations, crystal structure. mdpi.com | Works well with aqueous samples, potential for remote sensing. core.ac.uk | Weak signal, potential for fluorescence interference. |
| Mass Spectrometry (e.g., ESI-MS) | Molecular weight of reactants, intermediates, and products. nih.gov | High sensitivity and specificity. | Requires interface to reaction, potential for analyte fragmentation. |
| Terahertz (THz) Spectroscopy | Polymorphism, crystal lattice vibrations. mdpi.com | Can penetrate packaging materials, sensitive to crystal form. | Relatively new technique, requires specialized equipment. |
Interdisciplinary Research Opportunities involving this compound in Chemical Research
The unique structural and chemical properties of the this compound scaffold open up research avenues that extend beyond its potential use as an energetic material.
Medicinal Chemistry: The 1,3,5-triazine core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-HIV, and antimalarial properties. nih.govderpharmachemica.comdntb.gov.ua A significant and largely unexplored opportunity lies in synthesizing and screening a library of this compound analogues for biological activity. The introduction of the nitro group and other functionalities could lead to novel molecular patterns with unique interactions with biological targets, such as protein kinases. derpharmachemica.comnih.gov
Materials Science: Beyond energetic applications, triazine-based compounds are used in the development of functional materials. For example, they can serve as core structures for fluorescent probes, organic light-emitting diodes (OLEDs), and advanced polymers. The strong electron-withdrawing nature of the nitro group could be exploited to tune the optoelectronic properties of new materials derived from the this compound framework. This could lead to the development of novel sensors, photoactive materials, or thermally stable polymers.
Catalysis: Research into the synthesis of this compound will necessitate the development of new catalytic systems. This presents an opportunity for fundamental research in catalysis, focusing on selective nitration and functionalization of heterocyclic compounds. Furthermore, the triazinane ring, with its multiple nitrogen atoms, offers potential as a ligand for metal catalysts. Derivatives of this compound could be investigated as novel ligands that modulate the electronic properties and reactivity of catalytic metal centers, potentially leading to new catalysts for a variety of organic transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
